REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:8].Cl.[NH2:10][C:11]1C=CC=[CH:13][CH:12]=1.N([O-])=O.[Na+].C(#N)C=C>O.CO>[Cl:8][CH:12]([CH2:13][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:11]#[N:10] |f:2.3,4.5|
|
Name
|
|
Quantity
|
55.8 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1=CC=CC=C1
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous oxide
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
95.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
TEMPERATURE
|
Details
|
While cooling this solution to a temperature of from 0° to 10° C. from outside
|
Type
|
CUSTOM
|
Details
|
a solution prepared
|
Type
|
ADDITION
|
Details
|
was dropwise added over a period of about 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for about 1 hour at a temperature of from 0° to 10° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
while stirring the mixture
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at a temperature of from 10° to 20° C. for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
methanol and unreacted acrylonitrile were distilled off by distillation
|
Type
|
CUSTOM
|
Details
|
The residual solution was separated into an aqueous phase
|
Type
|
DISTILLATION
|
Details
|
The organic phase was subjected to distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |